molecular formula C14H21N4O6P B14440822 1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 77887-09-3

1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B14440822
CAS No.: 77887-09-3
M. Wt: 372.31 g/mol
InChI Key: XULWYSVRMLHAKT-UHFFFAOYSA-N
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Description

1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that features a unique structure combining aziridine, phosphoryl, oxolan, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Aziridine Ring: Aziridine rings can be synthesized through cyclization of haloamines or amino alcohols.

    Oxolan Ring Formation: The oxolan ring can be formed through cyclization reactions involving diols and appropriate catalysts.

    Pyrimidine Synthesis: The pyrimidine moiety can be synthesized through condensation reactions involving urea and β-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted aziridine derivatives.

Scientific Research Applications

1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with biological molecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its combination of multiple functional groups, which imparts it with distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

77887-09-3

Molecular Formula

C14H21N4O6P

Molecular Weight

372.31 g/mol

IUPAC Name

1-[5-[bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H21N4O6P/c1-9-7-18(14(21)15-13(9)20)12-6-10(19)11(24-12)8-23-25(22,16-2-3-16)17-4-5-17/h7,10-12,19H,2-6,8H2,1H3,(H,15,20,21)

InChI Key

XULWYSVRMLHAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N3CC3)N4CC4)O

Origin of Product

United States

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